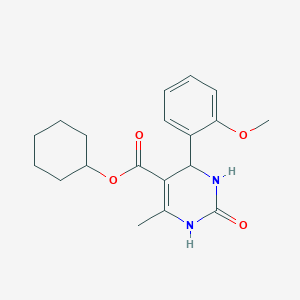

Cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 299965-89-2

Cat. No.: VC4280895

Molecular Formula: C19H24N2O4

Molecular Weight: 344.411

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 299965-89-2 |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.411 |

| IUPAC Name | cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C19H24N2O4/c1-12-16(18(22)25-13-8-4-3-5-9-13)17(21-19(23)20-12)14-10-6-7-11-15(14)24-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H2,20,21,23) |

| Standard InChI Key | VZIXKVOAOBAKON-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3 |

Introduction

Structural Characteristics and Molecular Descriptors

The compound’s molecular formula, C₁₉H₂₄N₂O₄, corresponds to a molecular weight of 344.411 g/mol . Its IUPAC name, cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects three critical structural components:

-

A tetrahydropyrimidine ring with a ketone group at position 2 and a methyl substituent at position 6.

-

A 2-methoxyphenyl group at position 4 of the pyrimidine ring.

-

A cyclohexyl ester linked to the carboxylate group at position 5.

Conformational Analysis

X-ray crystallography studies of analogous tetrahydropyrimidines, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveal that the dihydropyrimidine ring adopts a screw-boat conformation . This geometry stabilizes intramolecular hydrogen bonds, such as C–H⋯O interactions between the methyl group and carbonyl oxygen, which likely persist in the target compound . The cyclohexyl group contributes to steric bulk, potentially influencing solubility and receptor binding.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₄N₂O₄ | |

| Molecular Weight | 344.411 g/mol | |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)OC3CCCCC3 | |

| InChIKey | VZIXKVOAOBAKON-UHFFFAOYSA-N |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of cyclohexyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate follows a Biginelli-like multicomponent reaction, a hallmark of dihydropyrimidine synthesis . Key steps include:

-

Condensation: Cyclohexanone reacts with ethyl acetoacetate under acidic conditions to form a β-keto ester intermediate.

-

Cyclization: The intermediate undergoes cyclization with urea or thiourea in the presence of 2-methoxybenzaldehyde, facilitated by catalysts like HCl or Lewis acids .

-

Esterification: The resulting carboxylate is esterified with cyclohexanol to yield the final product.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Cyclohexanone, ethyl acetoacetate, HCl, ethanol, reflux | 65–75% |

| Cyclization | 2-Methoxybenzaldehyde, urea, HCl, 80°C | 50–60% |

| Esterification | Cyclohexanol, DCC, DMAP, DCM, rt | 70–80% |

Reactivity and Stability

The compound’s reactivity is governed by its ester and ketone functionalities. The cyclohexyl ester is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid. The 2-oxo group participates in hydrogen bonding, influencing crystal packing and solubility . Stability studies of analogs suggest decomposition temperatures above 200°C, with photodegradation mitigated by storage in amber glass.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits lipophilic characteristics due to the cyclohexyl group, with predicted logP values of ~2.5–3.0. Experimental solubility data for analogs show:

-

Water: <0.1 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: ~10 mg/mL

Spectroscopic Data

-

IR (KBr): Strong absorptions at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine C=O), and 1250 cm⁻¹ (aryl-O-CH₃) .

-

¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), δ 2.4 (s, CH₃), δ 3.8 (s, OCH₃), δ 6.7–7.3 (m, aromatic) .

Applications in Drug Development

Prodrug Design

The cyclohexyl ester serves as a prodrug moiety, enhancing oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylate, which exhibits improved solubility at physiological pH.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume